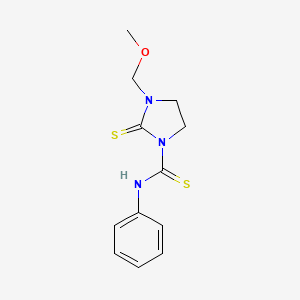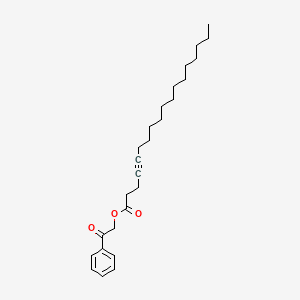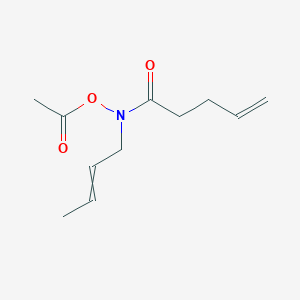
N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide is an organic compound that belongs to the class of amides This compound features both an acetyloxy group and a but-2-en-1-yl group attached to the nitrogen atom of the pent-4-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pent-4-enamide Backbone: This can be synthesized by reacting pent-4-enoic acid with an appropriate amine under dehydrating conditions.
Introduction of the But-2-en-1-yl Group: This step involves the alkylation of the amide nitrogen with a but-2-en-1-yl halide in the presence of a base.
Acetylation: The final step is the acetylation of the nitrogen atom using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the but-2-en-1-yl and pent-4-enamide groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated amides.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated amides.
Substitution: Amides with different functional groups replacing the acetyloxy group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions and metabolic pathways.
Medicine: As a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: As an intermediate in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Pathway Involvement: The compound may affect various biochemical pathways, leading to changes in cellular function and metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(Acetyloxy)-N-(but-2-en-1-yl)butanamide: Similar structure but with a butanamide backbone.
N-(Acetyloxy)-N-(prop-2-en-1-yl)pent-4-enamide: Similar structure but with a prop-2-en-1-yl group.
N-(Acetyloxy)-N-(but-2-en-1-yl)hex-4-enamide: Similar structure but with a hex-4-enamide backbone.
Uniqueness
N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with tailored properties for specific applications.
Properties
CAS No. |
87842-84-0 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
[but-2-enyl(pent-4-enoyl)amino] acetate |
InChI |
InChI=1S/C11H17NO3/c1-4-6-8-11(14)12(9-7-5-2)15-10(3)13/h4-5,7H,1,6,8-9H2,2-3H3 |
InChI Key |
JSHIOLXGOOGMTO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCN(C(=O)CCC=C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


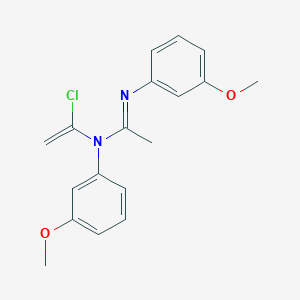

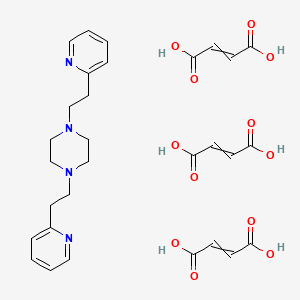
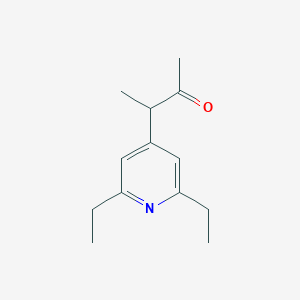
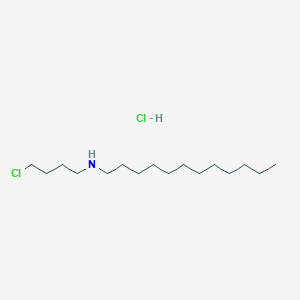
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
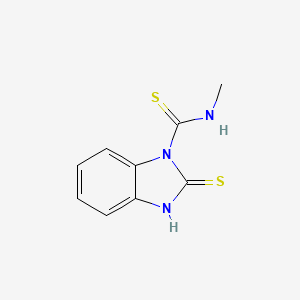
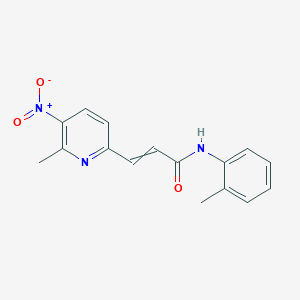
![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)
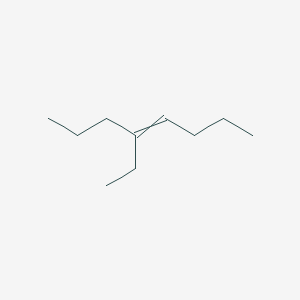
![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)
